molecular formula C18H19N3O2 B1387504 Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1170539-91-9

Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No. B1387504
M. Wt: 309.4 g/mol
InChI Key: ORLNOAMSTCSIFO-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C18H19N3O2 and a molecular weight of 309.36 . It’s a complex organic compound that can be used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 309.36 . Other specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

    Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing .

    Chemical Research

    • This compound could be used as a starting material for preparing other complex organic compounds .

    Biochemical Research

    • Tetrahydropyrazolo [1,5-a]pyrimidine, a related compound, has been studied as an adenine mimetic for binding to the ATP-binding sites of proteins .

    Cancer Research

    • This compound could potentially be used in cancer research .
    • The methods of application would involve biochemical assays to study the inhibitory activity of the compound against CDK2, a protein kinase that is a target for cancer treatment .
    • The outcomes would be the determination of the inhibitory activity, which could provide insights into the potential therapeutic applications of the compound .

    Chemical Synthesis

    • This compound could be used as a starting material for preparing 2,5-bis (4-methylphenyl)-7-phenyl-6,7-dihydropyrazolo [1,5- a ]pyrimidine-3,6-dicarbaldehyde, a potential precursor for building bioactive fused polycyclic pyrazoles .
    • The methods of application would involve standard procedures in organic synthesis, which could include various types of chemical reactions under controlled conditions .
    • The outcomes would be the successful synthesis of the desired compounds, which could be verified using analytical techniques such as NMR spectroscopy .

    Microwave-Assisted Synthesis

    • This compound could be used to synthesize 4-hetarylpyrazolo [1,5- a ] [1,3,5]triazines under microwave conditions and in the absence of solvent .
    • The methods of application would involve microwave-assisted organic synthesis, a technique that can increase the speed and efficiency of chemical reactions .
    • The outcomes would be the successful synthesis of the desired compounds, which could be verified using analytical techniques such as NMR spectroscopy .

    Chemotherapeutic Research

    • This compound could potentially be used in chemotherapeutic research .
    • The methods of application would involve biochemical assays to study the inhibitory activity of the compound against mitotic kinesin, a target for cancer treatment .
    • The outcomes would be the determination of the inhibitory activity, which could provide insights into the potential therapeutic applications of the compound .

    Synthesis of Monastrol

    • This compound could be used as a starting material for preparing monastrol, a potentially important chemotherapeutic for cancer which acts as an inhibitor of mitotic kinesin .
    • The methods of application would involve standard procedures in organic synthesis, which could include various types of chemical reactions under controlled conditions .
    • The outcomes would be the successful synthesis of monastrol, which could be verified using analytical techniques such as NMR spectroscopy .

    Pharmaceutical Testing

    • This compound is used as a reference standard in pharmaceutical testing .
    • The specific methods of application or experimental procedures would depend on the exact nature of the test being conducted. Typically, reference standards are used to ensure the accuracy and reliability of analytical methods .
    • As this compound is used as a reference standard, the outcomes would be dependent on the specific tests being conducted .

properties

IUPAC Name

ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-5-23-18(22)16-15(14-8-6-11(2)7-9-14)17-19-12(3)10-13(4)21(17)20-16/h6-10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLNOAMSTCSIFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5,7-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate
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